3-Bromo-2-CF₃ Substitution: Steric and Accessibility Effects
Among the five commercially available C11H11BrF3NO N-phenyl morpholine regioisomers, the 3‑bromo‑2‑trifluoromethyl substitution pattern of the target compound represents a distinct synthetic entry point. The ortho relationship between the CF₃ group and the morpholine ring attachment site creates a unique steric environment: the CF₃ group at position 2 exerts van der Waals compression on the morpholine N-aryl bond, which is absent in the 4‑bromo‑2‑CF₃ isomer (CAS 1373522-70-3) where Br and CF₃ are para to each other, and in the 5‑bromo‑2‑CF₃ isomer (CAS 1713160-31-6) where Br occupies a meta position relative to both substituents [1]. This steric compression can be quantified by the computed dihedral angle between the morpholine ring plane and the phenyl ring plane, which is predicted to be larger for the 3‑bromo‑2‑CF₃ isomer than for the 2‑bromo‑4‑CF₃ isomer due to ortho CF₃ steric hindrance [1].
| Evidence Dimension | Steric environment at morpholine N-aryl bond (substitution pattern) |
|---|---|
| Target Compound Data | 3-Br, 2-CF₃: ortho CF₃ to morpholine attachment; predicted dihedral angle >30° (PubChem 3D conformer) |
| Comparator Or Baseline | 2-Br, 4-CF₃ (CAS 892502-13-5): para CF₃; 4-Br, 2-CF₃ (CAS 1373522-70-3): para Br; 5-Br, 2-CF₃ (CAS 1713160-31-6): meta Br; 3-Br, 5-CF₃ (CAS 1129542-08-0): meta CF₃ |
| Quantified Difference | Qualitative steric differentiation only; no direct experimental conformational data available for head-to-head comparison |
| Conditions | Computed conformational analysis; PubChem 3D conformer database |
Why This Matters
The ortho CF₃ steric compression alters the N-aryl bond conformation, which can affect both the compound's reactivity as a nucleophilic coupling partner and the three-dimensional shape of any downstream drug-like molecules built upon this scaffold.
- [1] PubChem 3D Conformer Data for CID 71651874, CID 18525884, and related C11H11BrF3NO isomers. National Center for Biotechnology Information (2025). View Source
